N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide
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Overview
Description
N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. This compound is characterized by its cyclopropyl group, hydroxyl group, and isopropoxy group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide typically involves the following steps:
Benzamide Formation: The starting material, benzamide, is synthesized through the reaction of benzoic acid with ammonia.
Cyclopropylation: The benzamide undergoes cyclopropylation using cyclopropyl bromide in the presence of a strong base such as potassium tert-butoxide.
Hydroxylation: The cyclopropylbenzamide is then hydroxylated using reagents like hydrobromic acid to introduce the hydroxyl group at the 5-position.
Isopropylation: Finally, the hydroxyl group is converted to an isopropoxy group using isopropyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of N-Cyclopropyl-5-hydroxy-2-isopropoxybenzyl alcohol.
Substitution: Formation of N-Cyclopropyl-5-hydroxy-2-substituted benzamide.
Scientific Research Applications
N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have biological activity and can be used in the study of enzyme inhibitors or receptor ligands.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of signaling pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide can be compared with other similar compounds, such as:
N-Cyclopropyl-5-hydroxybenzamide: Lacks the isopropoxy group.
N-Cyclopropyl-2-isopropoxybenzamide: Lacks the hydroxyl group.
5-Hydroxy-2-isopropoxybenzamide: Lacks the cyclopropyl group.
These compounds differ in their chemical structure and, consequently, their properties and applications. This compound's unique combination of functional groups makes it distinct and versatile in various scientific and industrial applications.
Properties
IUPAC Name |
N-cyclopropyl-5-hydroxy-2-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-8(2)17-12-6-5-10(15)7-11(12)13(16)14-9-3-4-9/h5-9,15H,3-4H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSOTPEWWKLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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